molecular formula C17H22N2O4 B14241605 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-

2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-

Cat. No.: B14241605
M. Wt: 318.4 g/mol
InChI Key: VZMJNJPGIMSUNF-PBHICJAKSA-N
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Description

2-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzoylamino group, and esterification.

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Introduction of the Benzoylamino Group: This can be achieved through an amide coupling reaction, where a benzoyl chloride reacts with an amine group on the spirocyclic core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, and the use of automated systems for the amide coupling and esterification steps.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzoylamino group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various synthetic pathways.

    Material Science: The compound’s spirocyclic structure can impart unique properties to materials, making it useful in the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism by which 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable tool for probing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
  • 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride

Uniqueness

2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzoylamino group and the ethyl ester, along with the spirocyclic core, distinguishes it from other similar compounds. This unique structure can lead to different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl (5R,9S)-9-benzamido-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-2-23-16(21)19-10-14(17(11-19)8-9-22-12-17)18-15(20)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,20)/t14-,17+/m1/s1

InChI Key

VZMJNJPGIMSUNF-PBHICJAKSA-N

Isomeric SMILES

CCOC(=O)N1C[C@H]([C@]2(C1)CCOC2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)N1CC(C2(C1)CCOC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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